Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate

Medicinal Chemistry Building Block Selection Regioisomer Comparison

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate (CAS 1779577-11-5) is a bicyclic heterocyclic building block belonging to the saturated pyrido[4,3-b][1,4]oxazine class, featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position nitrogen of the oxazine ring. With a molecular formula of C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol, this fully saturated (octahydro) scaffold exhibits a high fraction of sp³-hybridized carbons (Fsp³ = 0.917), a computed LogP of approximately 0.52–0.60, one hydrogen bond donor, and three to four hydrogen bond acceptors, depending on the computational model.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 1779577-11-5
Cat. No. B7965556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
CAS1779577-11-5
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2C1CNCC2
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3
InChIKeyOAJIQHJOQXQMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate (CAS 1779577-11-5): Compound Class and Core Characteristics for Procurement Evaluation


tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate (CAS 1779577-11-5) is a bicyclic heterocyclic building block belonging to the saturated pyrido[4,3-b][1,4]oxazine class, featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position nitrogen of the oxazine ring . With a molecular formula of C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol, this fully saturated (octahydro) scaffold exhibits a high fraction of sp³-hybridized carbons (Fsp³ = 0.917), a computed LogP of approximately 0.52–0.60, one hydrogen bond donor, and three to four hydrogen bond acceptors, depending on the computational model [1]. The compound is primarily utilized as a protected intermediate in medicinal chemistry and organic synthesis, where the Boc group enables orthogonal deprotection strategies and the saturated bicyclic core imparts conformational rigidity distinct from unsaturated or regioisomeric analogs [1].

Why Generic Substitution of tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate Is Scientifically Unreliable


In-class compounds sharing the pyrido[4,3-b][1,4]oxazine core cannot be casually interchanged because regioisomeric carboxylate placement (4- vs. 6-position), stereochemical configuration (racemic vs. enantiopure), degree of ring saturation (octahydro vs. dihydro), and the presence or absence of the Boc protecting group each independently alter reactivity, physicochemical properties, and downstream synthetic compatibility [1]. For example, the 6-carboxylate regioisomer (CAS 1314641-05-8) positions the Boc-protected nitrogen on the piperidine ring rather than the oxazine ring, leading to different steric environments and hydrogen-bonding geometries that can affect coupling efficiency and target binding [1]. The fully saturated octahydro scaffold (Fsp³ = 0.917) offers substantially greater three-dimensional character than partially unsaturated dihydro analogs, a parameter increasingly correlated with clinical success in drug discovery [2]. The quantitative evidence below demonstrates that selection of this specific compound—rather than a near analog—is driven by measurable differences in regiospecificity, protecting-group strategy, saturation level, and commercial purity specifications.

Quantitative Differentiation Evidence: tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate vs. Closest Analogs


Regiochemical Differentiation: 4-Carboxylate vs. 6-Carboxylate Boc Placement Alters Steric and Hydrogen-Bonding Profiles

The target compound places the Boc-carbamate at the 4-position of the oxazine ring, producing a nitrogen substitution pattern distinct from the 6-carboxylate regioisomer (CAS 1314641-05-8), where the Boc group is attached to the piperidine nitrogen [1]. While both share the same molecular formula and computed LogP (0.6), the target compound presents three hydrogen bond acceptors (per Fluorochem's model) versus four for the 6-carboxylate isomer, reflecting different lone-pair accessibility [1]. This positional difference can influence regioselective deprotection and downstream amide coupling efficiency.

Medicinal Chemistry Building Block Selection Regioisomer Comparison

Saturation Level Differentiation: Octahydro Core (Fsp³ = 0.917) vs. Dihydro Analog (Fsp³ ≈ 0.29)

The target compound possesses a fully saturated octahydro ring system with a computed fraction of sp³-hybridized carbons (Fsp³) of 0.917, as reported by Fluorochem . In contrast, the dihydro analog 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine (CAS 102226-41-5) contains an aromatic pyridine ring, yielding an Fsp³ of approximately 0.29 (4 sp³ carbons out of 14 heavy atoms, per PubChem CID 21885950) [1]. This three-fold difference in saturation translates to measurably greater three-dimensional shape diversity and conformational flexibility for the octahydro scaffold, a property linked to reduced promiscuity and improved toxicological profiles in drug candidates [2].

Drug Discovery Fsp3 Metric Conformational Analysis

Protecting Group Strategy: Boc-Protected 4-Carboxylate (LogP 0.52) vs. Free Amine Core

The target compound carries a Boc protecting group that imparts a measured LogP of 0.515 (Fluorochem) to 0.6 (PubChem XLogP3-AA), rendering it substantially more lipophilic than the corresponding deprotected free amine octahydro-2H-pyrido[4,3-b][1,4]oxazine (CAS 1594031-54-5), which has a molecular weight of 142.20 g/mol and a predicted LogP significantly below zero . The Boc group adds 100.11 Da to the molecular weight (242.31 vs. 142.20), provides orthogonal acid-labile protection compatible with Fmoc- and Cbz-based strategies, and alters solubility characteristics critical for solution-phase chemistry [1].

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

Supplier Purity Specifications: 98% (CymitQuimica) vs. 95% (Fluorochem/AKSci) for the Identical CAS

Commercial sourcing reveals two distinct purity tiers for the identical CAS 1779577-11-5 compound. CymitQuimica (reselling Fluorochem material under ref. 10-F608172) lists the product at 98% purity, while Fluorochem's own direct specification and AKSci's listing both indicate 95% minimum purity . This 3% absolute purity difference may be significant for applications requiring stoichiometric precision, such as fragment-based library construction or kinetic studies where impurities could act as competing ligands.

Quality Control Procurement Specification Purity Comparison

Storage Stability: Light-Sensitive, Refrigerated (2–8°C) Storage Requirement vs. Ambient-Stable Analogs

ChemicalBook lists the storage condition for the target compound as 2–8°C with protection from light, indicating thermal and photolytic lability that necessitates cold-chain handling . In contrast, more stable analogs such as the fully aromatic pyrido[4,3-b][1,4]oxazine core (CAS 102226-41-5) are typically stored at ambient temperature [1]. This differential storage requirement has direct implications for procurement logistics, shelf-life management, and experimental planning.

Stability Storage Condition Procurement Logistics

Acknowledgement of Evidence Limitations: Absence of Direct Head-to-Head Biological or Pharmacological Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChemicalBook) reveals that no published head-to-head studies directly compare the biological activity, pharmacokinetic properties, or synthetic efficiency of tert-butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate against its closest analogs in a controlled experimental setting. The compound is predominantly referenced as a synthetic intermediate in vendor catalogs and chemical databases, not as a biologically profiled entity [1]. Consequently, the differentiation evidence presented above relies on computed physicochemical descriptors, supplier specifications, and class-level inferences rather than direct comparative bioassay data. Users should interpret these data points as structural and quality-based selection criteria, not as evidence of pharmacological superiority [1].

Data Transparency Evidence Gap Procurement Decision Support

Recommended Application Scenarios for tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate Based on Quantitative Differentiation Evidence


Regiospecific Boc-Deprotection and Oxazine-N-Derivatization in Multi-Step Medicinal Chemistry Campaigns

When a synthetic route requires selective functionalization of the oxazine nitrogen while leaving the piperidine nitrogen free for subsequent transformations, the 4-carboxylate regioisomer is the appropriate choice. The Boc group at the oxazine 4-position can be selectively removed under acidic conditions (TFA or HCl/dioxane), enabling oxazine-N acylation, sulfonylation, or alkylation without perturbing the piperidine secondary amine . The 6-carboxylate regioisomer would instead protect the piperidine nitrogen, forcing a different deprotection sequence. The 98% purity grade (CymitQuimica) is recommended for stoichiometrically sensitive coupling reactions .

Fragment-Based Drug Discovery Leveraging High Fsp³ for Three-Dimensional Library Design

The octahydro scaffold with Fsp³ = 0.917 provides a saturated, conformationally diverse core suitable for fragment-based screening libraries. The high sp³ fraction correlates with improved clinical success metrics and reduced off-target promiscuity relative to flat, aromatic analogs (Fsp³ ≈ 0.29) . The Boc group maintains solubility during library synthesis, and the secondary amine revealed upon deprotection serves as a vector for fragment elaboration. Procurement at 95–98% purity is adequate for initial fragment screening; repurification may be warranted for biophysical assays (SPR, ITC) requiring >99% purity .

Orthogonal Protecting Group Strategy in Complex Alkaloid or Heterocycle Total Synthesis

In total synthesis routes employing Fmoc, Cbz, or Alloc protecting groups on other amines, the acid-labile Boc group on this compound provides true orthogonality. The measured LogP of 0.515–0.60 facilitates normal-phase chromatographic purification (silica gel, hexane/EtOAc gradients), while the free amine analog (LogP < 0) would require reverse-phase conditions . The light sensitivity and 2–8°C storage requirement mandate cold-chain logistics and dark storage, which should be factored into procurement timelines and lab inventory planning .

Building Block for Parallel Synthesis of Pyrido-Oxazine-Focused Compound Arrays

The compound serves as a common intermediate for generating diverse N-4-functionalized analogs via parallel amide coupling, urea formation, or reductive amination after Boc removal. The pKa of the secondary amine (predicted 9.74) indicates it will be predominantly protonated at physiological pH unless deprotonated, which is relevant for designing cell-permeable analogs . The two commercial purity tiers (95% vs. 98%) allow researchers to select the appropriate grade based on the sensitivity of the downstream chemistry: 95% is sufficient for exploratory parallel synthesis, while 98% is warranted for late-stage intermediates approaching in vivo testing .

Quote Request

Request a Quote for tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.